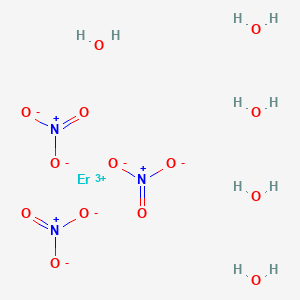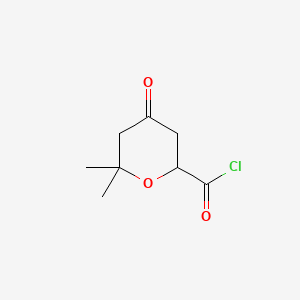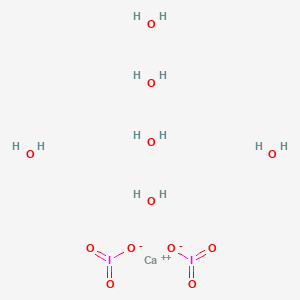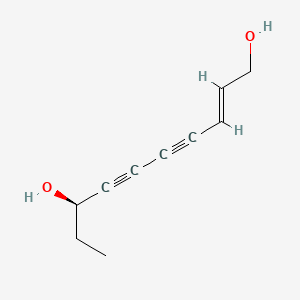
Erbium(III) nitrate pentahydrate
Overview
Description
Erbium(III) nitrate pentahydrate: is an inorganic compound with the chemical formula Er(NO₃)₃·5H₂O . It is a salt of erbium and nitric acid, forming pink hygroscopic crystals that are highly soluble in water . This compound is commonly used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Erbium(III) nitrate pentahydrate is primarily used as a dopant or precursor in the synthesis of Er-doped nanomaterials . These nanomaterials are often used in luminescence applications, such as in the preparation of yttrium alumino-borate (YAB) thin films and Er + -Yb 3+ co-doped TiO 2 electrode layers .
Mode of Action
It is known that the compound forms pink hygroscopic crystals and readily dissolves in water . It is also known to decompose upon heating .
Biochemical Pathways
It is known that the compound can thermally decompose to form erono3 and then to erbium oxide .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
The primary result of the action of this compound is the production of Er-doped nanomaterials . These materials have luminescent properties and are used in various applications, including the creation of thin films and electrode layers .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the compound decomposes upon heating , suggesting that temperature can affect its stability. Additionally, its solubility in water suggests that the presence of water can influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various biomolecules in the context of its use as a dopant in nanomaterials
Cellular Effects
Given its use in the synthesis of Er-doped nanomaterials, it may influence cell function in this context
Molecular Mechanism
It is known that the compound can decompose to form ErONO3 and then to erbium oxide
Temporal Effects in Laboratory Settings
Both Erbium(III) nitrate and its crystalline hydrate decompose on heating . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dissolving Metallic Erbium in Nitric Acid: Metallic erbium is dissolved in nitric acid to form erbium(III) nitrate.
Dissolving Erbium Oxide or Hydroxide in Nitric Acid: Erbium oxide or hydroxide is dissolved in nitric acid, followed by evaporation and crystallization to yield erbium(III) nitrate pentahydrate.
Reaction of Nitrogen Dioxide with Metallic Erbium: This method involves reacting nitrogen dioxide with metallic erbium to produce erbium(III) nitrate.
Industrial Production Methods: The industrial production of this compound typically involves the large-scale dissolution of erbium oxide in nitric acid, followed by controlled evaporation and crystallization processes to obtain the desired pentahydrate form .
Chemical Reactions Analysis
Types of Reactions:
Thermal Decomposition: Erbium(III) nitrate pentahydrate decomposes upon heating to form erbium oxynitrate (ErONO₃) and eventually erbium oxide (Er₂O₃).
Common Reagents and Conditions:
Thermal Decomposition: Heating this compound at elevated temperatures leads to its decomposition.
Oxidation Reactions: this compound can react with reducing agents under controlled conditions to facilitate oxidation reactions.
Major Products Formed:
Erbium Oxide (Er₂O₃): Formed as a major product during the thermal decomposition of this compound.
Oxidized Organic or Inorganic Compounds: Resulting from oxidation reactions involving this compound.
Scientific Research Applications
Chemistry:
Synthesis of Nanomaterials: Erbium(III) nitrate pentahydrate is used as a precursor for synthesizing erbium-doped nanomaterials, which exhibit unique luminescence properties.
Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology and Medicine:
Biomedical Research: this compound is used in the preparation of materials for biomedical imaging and diagnostic applications.
Industry:
Glass Manufacturing: It is an important colorant in glass manufacturing, imparting a pink hue to the glass.
Porcelain Enamel Glazes: Used as a colorant in porcelain enamel glazes.
Comparison with Similar Compounds
- **Terbium(III)
Properties
IUPAC Name |
erbium(3+);trinitrate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Er.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHHUEHWVBVASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Er+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ErH10N3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692900 | |
| Record name | Erbium nitrate--water (1/3/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-51-3 | |
| Record name | Erbium nitrate--water (1/3/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erbium(III) nitrate pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How is Erbium(III) nitrate pentahydrate used to modify the optical properties of materials?
A: this compound serves as a source of Erbium (Er) ions, which act as dopants in various materials. [, , , ] These ions, when incorporated into a host material like silica-titania films [], hematite nanorods [], or porous silicon [], can significantly alter its optical properties. This is due to the unique electronic configuration of Er3+ ions, which enables them to absorb and emit light in the visible and near-infrared regions. For instance, incorporating this compound into silica-titania films led to photoluminescence in the visible region. [] Similarly, Erbium doping in vanadium pentoxide films caused a blue shift in UV-Vis absorption spectra due to changes in the V=O bond. []
Q2: What are the advantages of using the sol-gel technique for incorporating this compound into materials like titanium dioxide and vanadium pentoxide?
A2: The sol-gel technique offers several advantages for doping materials with this compound:
- Precise Control: It allows for precise control over the dopant concentration within the host matrix (titanium dioxide, vanadium pentoxide, etc.). [] This is crucial for tuning the desired optical and catalytic properties.
- Uniform Distribution: The sol-gel method enables a homogeneous distribution of Erbium ions throughout the material, which is essential for achieving uniform optical properties and enhanced catalytic activity. [, ]
- Low Processing Temperatures: Compared to other techniques, sol-gel synthesis often occurs at lower temperatures, minimizing the risk of undesirable phase changes or reactions within the materials. [, ]
Q3: How does this compound doping affect the photoelectrochemical performance of hematite nanorods for water splitting?
A: Doping hematite nanorods with Erbium and Titanium, using this compound as the Erbium source, significantly enhances their photoelectrochemical water splitting performance. [] This enhancement is attributed to several factors:
- Improved Light Absorption: The presence of Erbium and Titanium dopants broadens the absorption spectrum of hematite, enabling it to utilize a wider range of visible light for water splitting. []
- Reduced Electron-Hole Recombination: Erbium and Titanium doping can create defects within the hematite lattice, which act as trapping sites for photogenerated electrons or holes, thus reducing their recombination rate and increasing the efficiency of charge separation for water splitting. []
- Enhanced Charge Transfer: The dopants can facilitate the transfer of photogenerated charges to the electrode-electrolyte interface, further contributing to the improved photocurrent density observed in doped hematite nanorods. []
Q4: Can you provide an example of how analytical techniques are used to characterize Erbium-doped materials?
A4: Researchers use a variety of analytical techniques to characterize Erbium-doped materials and understand the impact of this compound. For example:
- UV-Vis Spectroscopy: This technique helps determine the optical band gap and assess changes in light absorption characteristics upon Erbium doping, providing insights into the material's electronic structure. [, ]
- Photoluminescence Spectroscopy: This method analyzes the light emitted by the material upon excitation, revealing information about energy levels within the material and the efficiency of radiative processes influenced by Erbium ions. [, ]
- X-ray Diffraction: This technique identifies the crystalline phases present in the material and any structural changes induced by Erbium doping. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)
![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)

![1-[(1R,2S,3S)-3-Azido-2-hydroxycyclopentyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B592670.png)





![(1S,13S,15R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-one](/img/structure/B592681.png)



